molecular formula C13H20N2O B1399670 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide CAS No. 1146975-35-0

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

Cat. No.: B1399670
CAS No.: 1146975-35-0
M. Wt: 220.31 g/mol
InChI Key: YJJWAOLQSLQOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is an organic compound that features an aminophenyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is unique due to the combination of the aminophenyl and butyramide groups, which confer specific chemical and biological properties not found in the individual components .

Properties

IUPAC Name

4-(4-aminophenyl)-N,2,2-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWAOLQSLQOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 2
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 3
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 4
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 5
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 6
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

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